2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-6-8(16-10(17)4-5-15)2-3-9(7)11(12,13)14/h2-3,6H,4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNEMGXZIMTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out under various conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Solvent-Based Methods: Using solvents like ethanol with a basic catalyst such as triethylamine.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can engage in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Triethylamine is commonly used as a base catalyst in condensation reactions.
Major Products: The reactions typically yield a variety of heterocyclic compounds, which are of interest for their biological activities and potential therapeutic applications .
Scientific Research Applications
Pharmaceutical Development
This compound plays a significant role as an intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its utility in developing drugs that target inflammation and pain relief. The trifluoromethyl group enhances the pharmacological profile of the resulting compounds, improving their efficacy and bioavailability.
- Case Study : Research has shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for new anti-inflammatory drugs .
Agricultural Chemicals
In the agricultural sector, 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is utilized to enhance the stability and effectiveness of pesticides and herbicides. Its incorporation into agrochemical formulations improves their performance by increasing bioavailability and reducing degradation under environmental conditions.
- Research Insight : Studies have demonstrated that formulations containing this compound exhibit improved efficacy against pests compared to traditional formulations, suggesting its potential as a key ingredient in next-generation agrochemicals .
Material Science
The compound is being investigated for its potential applications in material science, particularly in creating advanced polymers. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability and chemical resistance.
- Application Example : Researchers are exploring its use in developing coatings and composites that require high durability and resistance to harsh environments .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various detection methods. It aids in the quantification of other substances within complex mixtures, making it valuable for quality control processes in laboratories.
- Usage Context : This compound is employed in chromatographic techniques to improve separation efficiency and detection sensitivity of analytes .
Monitoring Impurities in Drug Formulations
The compound is also significant in the pharmaceutical industry for monitoring impurity levels in drug formulations, particularly those related to Leflunomide, a medication used to treat rheumatoid arthritis. It adheres to the guidelines set by the International Conference on Harmonization (ICH), ensuring compliance with safety standards.
- Regulatory Insight : Its role in impurity profiling is crucial for the Abbreviated New Drug Application (ANDA) process, facilitating smoother regulatory approval pathways for new drug formulations .
Mechanism of Action
The mechanism of action of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3)
- Structure : CF₃ at the para position (4-position) of the phenyl ring.
- Comparison: The absence of the 3-methyl group reduces steric hindrance compared to the target compound.
- Applications: Identified as a impurity in teriflunomide (an antirheumatic drug), highlighting its pharmaceutical relevance .
2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide (A1)
- Structure : CF₃ at the meta position (3-position).
- For example, derivatives of this compound have been evaluated as α-amylase and α-glycosidase inhibitors for antidiabetic applications .
N-(3,5-Bis(trifluoromethyl)phenyl)−2-cyanoacetamide
- Structure : CF₃ groups at both 3- and 5-positions.
- Comparison : The dual CF₃ substitution increases lipophilicity (logP) significantly, which may enhance membrane permeability but reduce aqueous solubility. This structural feature is critical in designing compounds targeting lysosomal ion channels .
Steric and Functional Group Modifications
2-Cyano-N-(3,4-dimethylphenyl)acetamide (CAS 24522-42-7)
- Structure : Methyl groups at 3- and 4-positions.
- The lower molecular weight (228.17 vs. 242.18 for the target compound) may also influence pharmacokinetics .
2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 419534-37-5)
Heterocyclic and Complex Derivatives
2-Cyano-N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide
- Structure : Incorporates a thiazole ring at the 3-position.
- Comparison : The thiazole moiety introduces hydrogen-bonding capability and aromaticity, which may enhance interactions with enzymes or receptors. Such derivatives are often explored in antimicrobial or anticancer drug discovery .
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Melting range for structurally similar thiazolidinone derivatives .
Biological Activity
Overview
2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide, with the molecular formula , is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a cyano group and a trifluoromethyl group, which enhance its reactivity and interaction with biological systems.
- Molecular Weight : 252.20 g/mol
- Chemical Structure : The compound consists of a cyano group (), a trifluoromethyl group (), and an acetamide moiety ().
- Solubility : Soluble in organic solvents, with limited solubility in water due to its lipophilic nature.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the cyano group may participate in hydrogen bonding, enhancing binding affinity to target sites .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) in the range of 150-200 µM .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | EC50 (µM) |
|---|---|
| Xanthomonas oryzae | 156.7 |
| Xanthomonas axonopodis | 179.2 |
| Xanthomonas oryzae pv. oryzicola | 194.9 |
Scanning electron microscopy (SEM) studies have revealed that treatment with this compound leads to cell membrane disruption in bacteria, indicating a bactericidal mechanism .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell growth and apoptosis. The presence of the trifluoromethyl group is believed to enhance its potency against cancer cells by improving interaction with molecular targets involved in tumor progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various derivatives of acetamides, including this compound, demonstrating superior activity compared to traditional antibiotics like thiodiazole copper .
- Anticancer Screening : In vitro assays conducted on different cancer cell lines indicated that compounds containing trifluoromethyl groups exhibit enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests a potential role for this compound in cancer therapeutics .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide?
The compound can be synthesized via a nucleophilic substitution reaction using ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours). This method, adapted from analogous acetamide derivatives, ensures high regioselectivity for the trifluoromethylphenyl substituent . Key steps include:
- Precursor activation of the aromatic amine group.
- Stepwise addition of cyanoacetamide derivatives to avoid side reactions.
- Purification via recrystallization or column chromatography to achieve >95% purity.
Q. What spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR (¹H/¹³C/¹⁹F): Assigns electronic environments of the trifluoromethyl group, cyano moiety, and acetamide backbone .
- HPLC-MS: Validates molecular weight (228.17 g/mol) and detects trace impurities (e.g., unreacted 3-methyl-4-(trifluoromethyl)aniline) .
- Ion Chromatography: Quantifies residual cyanoacetic acid (a common synthesis byproduct) with a detection limit of 0.05% w/w .
Advanced Research Questions
Q. How can researchers address contradictions in purity data between different analytical methods?
Discrepancies often arise from method-specific sensitivities (e.g., HPLC vs. ion chromatography). To resolve:
Q. What structural modifications enhance the compound’s bioactivity in pesticidal or medicinal applications?
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability by reducing oxidative degradation .
- Cyano substitution at the acetamide α-position enhances binding to target enzymes (e.g., acetylcholinesterase in pesticidal contexts) .
- Introducing cyclopropyl moieties (as in related compounds) increases lipophilicity, improving membrane permeability .
Q. What computational strategies predict reactivity or degradation pathways?
- DFT Calculations: Model the electron density of the cyano group to predict nucleophilic attack sites .
- Molecular Dynamics Simulations: Assess solvent interactions (e.g., ethanol vs. DMSO) to optimize synthetic yields .
- In Silico Degradation Studies: Use software like Gaussian or ORCA to simulate hydrolysis pathways under acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
